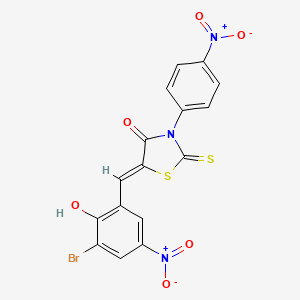![molecular formula C22H24N4O B5294791 1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPP is a piperazine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of various enzymes, including phosphodiesterase, acetylcholinesterase, and monoamine oxidase. This compound has also been shown to modulate the immune response and inhibit the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
実験室実験の利点と制限
1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the long-term effects of this compound on human health are not yet fully understood.
将来の方向性
There are several future directions for the study of 1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the long-term effects of this compound on human health. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be synthesized using various methods, including one-pot synthesis and multi-step synthesis. One-pot synthesis involves the reaction of diphenylmethyl chloride with piperazine and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. Multi-step synthesis involves the reaction of diphenylmethanol with 4-chloropiperazine to form diphenylmethyl-4-piperazinol, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base to form this compound.
科学的研究の応用
1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-24-20(12-13-23-24)22(27)26-16-14-25(15-17-26)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,21H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSMTGKZEFRFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)

![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)